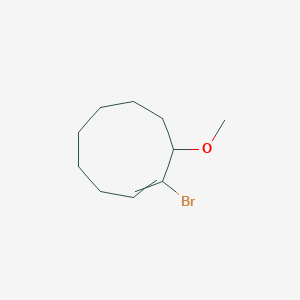

1-Bromo-9-methoxycyclonon-1-ene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61045-43-0 |

|---|---|

Molecular Formula |

C10H17BrO |

Molecular Weight |

233.14 g/mol |

IUPAC Name |

1-bromo-9-methoxycyclononene |

InChI |

InChI=1S/C10H17BrO/c1-12-10-8-6-4-2-3-5-7-9(10)11/h7,10H,2-6,8H2,1H3 |

InChI Key |

XJTBPAOGYOCZLK-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCCCCC=C1Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 9 Methoxycyclonon 1 Ene

Strategies for Medium-Ring Carbocycle Construction

The formation of nine-membered carbocycles requires overcoming significant ring strain and unfavorable transannular interactions. Several powerful synthetic strategies have emerged to address these issues.

Intramolecular Cyclization Approaches to Nine-Membered Rings

The direct cyclization of acyclic precursors is a fundamental approach to forming cyclic molecules. However, for nine-membered rings, this method is often hampered by the high entropic cost of bringing the reactive ends of a long, flexible chain together. To overcome this, strategies that pre-organize the acyclic precursor for cyclization are often employed. These can include the use of conformational constraints, such as the introduction of substituents or temporary tethers, which favor a cyclization-competent conformation. nih.gov Intramolecular reactions, such as the Heck cyclization, have been successfully used to synthesize 7-, 8-, and 9-membered rings from amino acid-derived substrates. rsc.org It is important to note that for the formation of 9- to 11-membered rings via intramolecular cyclization, reactions often need to be conducted at very low concentrations to minimize competing polymerization reactions. masterorganicchemistry.com

Ring-Closing Metathesis (RCM) in Cyclononene (B11951088) Synthesis

Ring-closing metathesis (RCM) has become a powerful and widely used tool for the synthesis of unsaturated rings of various sizes, including nine-membered cyclononenes. wikipedia.org This reaction, catalyzed by transition metal complexes (typically ruthenium or molybdenum), involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.org The success of RCM in forming medium-sized rings often relies on the use of conformationally constrained diene precursors. nih.gov These constraints can be introduced through the presence of substituents or by tethering the diene, which facilitates the ring-closing process. nih.gov RCM has proven effective in the synthesis of a wide range of cyclic structures, including those found in complex natural products. wikipedia.orgnih.gov A related method, ring-closing enyne metathesis (RCEYM), has also emerged as a powerful technique for generating cyclic structures containing 1,3-diene moieties. uwindsor.carsc.org

Sigmatropic Rearrangements for Medium-Ring Formation

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi-system. wikipedia.org These reactions can be a powerful tool for ring expansion and the formation of medium-sized rings. wikipedia.orgnih.gov For instance, a nih.govnih.gov-sigmatropic rearrangement, such as the Cope or Claisen rearrangement, can be employed to expand a smaller ring into a larger one. wikipedia.orgnih.gov Density functional theory (DFT) calculations have been used to study conjugate addition-rearrangement sequences that lead to the formation of medium-ring cyclic amines, where the rearrangement step is a rate-determining nih.govnih.gov sigmatropic shift. acs.orgnih.gov

Cascade Reactions for Annulation and Ring Expansion

Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single operation without the need to isolate intermediates. wikipedia.org Cascade reactions can be employed for both annulation (ring-forming) and ring-expansion strategies to build nine-membered carbocycles. For example, a samarium diiodide-mediated cyclization/fragmentation cascade has been used to access eight-, nine-, and ten-membered rings. nih.gov More recently, palladium-catalyzed decarboxylative (5 + 4) annulations have been developed as a kinetically controllable method for constructing nine-membered carbocycles. acs.org Ring expansion cascades, where a smaller ring is expanded to a medium-sized ring, offer a thermodynamic advantage by relieving the strain of the smaller ring. rsc.orgrsc.org

Regioselective and Stereoselective Installation of Substituents

Once the nine-membered carbocyclic core is established, the next critical step is the precise installation of the vinyl bromide and methoxy (B1213986) substituents.

Bromination Techniques for Vinyl Bromide Moiety

The synthesis of vinyl bromides can be achieved through various methods, each offering different levels of regioselectivity and stereoselectivity.

Electrophilic Bromination of Alkenes: The addition of bromine (Br₂) to an alkene typically proceeds through a cyclic bromonium ion intermediate. stackexchange.comyoutube.com The subsequent nucleophilic attack by a bromide ion occurs at the more substituted carbon atom, leading to the formation of a vicinal dibromide. stackexchange.com While this is a common method for bromination, it does not directly yield a vinyl bromide.

Halogenation of Vinylsilanes: A highly stereoselective method for synthesizing vinyl bromides involves the use of vinylsilanes. The reaction sequence typically involves the trans addition of a halogen to the vinylsilane, followed by a trans elimination of the silyl (B83357) group and the halogen, resulting in the formation of the vinyl halide with an inversion of stereochemistry. acs.orgacs.org

From Aldehydes and Ketones: Enolizable ketones can be converted to vinyl halides using reagents based on (PhO)₃P-halogen. organic-chemistry.org Another approach involves the reaction of β-oxido phosphonium (B103445) ylides, generated in situ from aldehydes, with electrophilic halogen sources to produce predominantly E-bromo-substituted alkenes. organic-chemistry.org

From Alkynes: The hydrobromination of terminal alkynes can be catalyzed by ruthenium to afford terminal E-alkenyl bromides with high regio- and diastereoselectivity. organic-chemistry.org Alternatively, a Friedel-Crafts-type addition of alkynes to in situ formed oxocarbenium ions, using MgBr₂·OEt₂ as both a Lewis acid promoter and bromide source, can produce (E)-trisubstituted vinyl bromides. nih.govnih.gov

Other Methods: A mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic aqueous medium provides an alternative and practical method for the stereoselective bromination of alkenes and alkynes. rsc.org

The specific choice of bromination technique would depend on the available starting materials and the desired stereochemistry of the final product, 1-bromo-9-methoxycyclonon-1-ene.

Control of E/Z Alkene Stereochemistry

The stereochemical configuration of the C1-C2 double bond in this compound is a critical architectural feature. Achieving high E/Z selectivity is paramount for any successful synthetic approach. Drawing from established methodologies for the synthesis of (Z)-1-bromo-1-alkenes, several strategies can be envisioned for the construction of the target vinyl bromide moiety within the cyclononane (B1620106) framework.

One promising approach involves the stereoselective reduction of a 1,1-dibromo-1-alkene precursor. For instance, the palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes using tributyltin hydride (Bu3SnH) has been shown to be effective in producing (Z)-bromoalkenes with high stereoselectivity. researchgate.net This method could be adapted to a cyclic 1,1-dibromocyclononene precursor, which in turn could be synthesized from the corresponding cyclononanone.

Another powerful technique for the stereoselective formation of (Z)-1-bromo-1-alkenes is the microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.orgnih.gov This reaction proceeds with high yields and stereoselectivity, offering a rapid and efficient route. The application of this methodology to a suitable anti-2,3-dibromocyclononane carboxylic acid precursor could provide direct access to the desired (Z)-1-bromo-cyclonon-1-ene core.

Furthermore, the bromoboration of alkynes offers a highly stereoselective route to vinyl bromides. The syn-bromoboration of a cyclononyne (B1203973) precursor with BBr3, followed by protonolysis, would be expected to yield the (Z)-1-bromocyclonon-1-ene. nih.gov This method provides excellent control over the alkene geometry.

The table below summarizes potential reaction conditions for achieving (Z)-stereoselectivity, based on analogous acyclic systems.

| Method | Precursor | Reagents and Conditions | Expected Outcome | Reference |

| Palladium-catalyzed Hydrogenolysis | 1,1-Dibromocyclonon-1-ene | Pd catalyst, Bu3SnH | (Z)-1-Bromocyclonon-1-ene | researchgate.net |

| Microwave-assisted Decarboxylation | anti-2,3-Dibromocyclononane carboxylic acid | Et3N, DMF, Microwave | (Z)-1-Bromocyclonon-1-ene | organic-chemistry.orgnih.gov |

| Bromoboration | Cyclononyne | 1. BBr3; 2. Protonolysis | (Z)-1-Bromocyclonon-1-ene | nih.gov |

Stereospecific Methoxy Group Introduction

The introduction of the methoxy group at the C9 position with defined stereochemistry is another significant challenge. A potential strategy involves the reaction of β,β-dicyanostyrene with N-bromosuccinimide (NBS) in methanol (B129727), which has been shown to produce a 2-bromo-2-(methoxy(phenyl)methyl)malononitrile derivative. mdpi.com This reaction proceeds via a bromonium ion intermediate, which is then attacked by the methanol solvent in an anti-fashion. Adapting this to a cyclic system, one could envision the bromination of a suitable cyclononenyl precursor in the presence of methanol to achieve a bromo-methoxylation. The stereochemical outcome would be dependent on the facial bias of the double bond within the cyclononene ring.

Alternatively, an intramolecular cyclization approach could be employed. For instance, the metal-catalyzed hydrogen atom transfer (MHAT)-initiated reductive radical cyclization of an appropriately substituted acyclic precursor could be a powerful strategy. acs.org This would involve constructing a linear chain containing both the future bromo-alkene and a hydroxyl group, which could then be methylated.

Enantioselective Synthesis of Planar-Chiral Cyclononenes

The nine-membered ring of this compound is large enough to exhibit planar chirality, a stereochemical feature arising from the restricted rotation of a part of the molecule out of a defined plane. The enantioselective synthesis of such planar-chiral systems is a frontier in asymmetric catalysis.

Recent advances in the catalytic enantioselective synthesis of planar-chiral macrocycles offer a blueprint for tackling this challenge. nih.govccspublishing.org.cnresearchgate.netresearchgate.net Transition-metal catalysis, organocatalysis, and biocatalysis have all been successfully employed to construct planar-chiral architectures.

A plausible strategy would be a palladium-catalyzed asymmetric intramolecular allylic alkylation. This approach has been used to synthesize medium-sized cis-cycloalkenes with high enantioselectivity. chemrxiv.org By carefully designing a linear precursor with appropriate leaving groups and nucleophiles, it may be possible to forge the cyclononene ring enantioselectively. Chiral phosphine (B1218219) ligands would be crucial for inducing asymmetry in such a transformation. chemrxiv.org

Another promising avenue is the use of chiral phosphoric acid (CPA) catalysis. researchgate.net CPAs have proven to be powerful catalysts for a variety of asymmetric transformations, including the desymmetrization of prochiral diols to form macrocycles. researchgate.net An appropriately substituted prochiral acyclic precursor to this compound could potentially be cyclized in an enantioselective manner using a suitable CPA catalyst.

The table below outlines potential catalytic systems for the enantioselective synthesis of planar-chiral cycloalkenes.

| Catalytic System | Strategy | Key Features | Reference |

| Palladium / Chiral Ligand | Asymmetric Intramolecular Allylic Alkylation | Formation of medium-sized rings with high enantioselectivity. | chemrxiv.org |

| Chiral Phosphoric Acid (CPA) | Desymmetrization / Macrocyclization | Enantioselective cyclization of prochiral precursors. | researchgate.net |

Chiral auxiliaries offer a classical yet powerful method for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to reveal the enantiomerically enriched product.

For the synthesis of planar-chiral this compound, a chiral auxiliary could be incorporated into the acyclic precursor prior to the ring-closing step. For example, a chiral auxiliary-mediated ring-closing metathesis (RCM) could be employed. The presence of the auxiliary would influence the facial selectivity of the catalyst approach, leading to the formation of one enantiomer of the cyclononene product in excess.

Alternatively, a chiral auxiliary could be used to control the stereochemistry of a key bond-forming reaction in the construction of the ansa chain of a pre-cyclized intermediate. rcsi.comrcsi.com For instance, a chiral auxiliary attached to a fragment that will become part of the cyclononene ring could direct the diastereoselective formation of a crucial stereocenter, which in turn would control the planar chirality upon ring closure. Commonly used auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org

Optimization of Synthetic Pathways for this compound

Yield Enhancement and Side Reaction Mitigation

The optimization of any synthetic route to this compound will be critical for its practical application. Key areas of focus will be maximizing the yield of the desired product while minimizing the formation of unwanted side products.

In the context of the proposed bromination and methoxylation steps, potential side reactions include over-bromination, elimination, and the formation of constitutional isomers. Careful control of reaction conditions such as temperature, reaction time, and the stoichiometry of reagents will be essential. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of (Z)-1-bromo-1-alkenes, which could be a valuable tool for optimization. organic-chemistry.orgnih.gov

For the ring-closing reactions, such as RCM or intramolecular allylic alkylation, the concentration of the substrate is a critical parameter. High-dilution conditions are typically required to favor intramolecular cyclization over intermolecular polymerization. The choice of catalyst and solvent will also play a crucial role in both the efficiency and selectivity of the ring-closure.

** البحث عن بروتوكولات تخليق مستدامة لمركب "1-برومو-9-ميثوكسي سيكلونون-1-إين" لم يسفر عن نتائج محددة **

على الرغم من البحث المكثف في قواعد البيانات العلمية والأدبيات البحثية، لم يتم العثور على بروتوكولات تخليق مستدامة منشورة خصيصًا لمركب "1-برومو-9-ميثوكسي سيكلونون-1-إين". تشير ندرة المعلومات في هذا المجال المحدد إلى أن الأبحاث التي تركز على مناهج الكيمياء الخضراء لتصنيع هذا المركب الحلقي المتوسط قد تكون محدودة أو غير متاحة للعامة في الوقت الحالي.

تركز منهجيات التخليق المستدامة عادةً على مبادئ مثل تقليل النفايات، واستخدام المذيبات الصديقة للبيئة، وتطوير عمليات ذات كفاءة في استخدام الطاقة، وتجنب الكواشف السامة. ومع ذلك، لا توجد دراسات حالة أو أوراق بحثية تطبيقية توضح هذه المبادئ بشكل مباشر في سياق تخليق 1-برومو-9-ميثوكسي سيكلونون-1-إين.

ونتيجة لذلك، لا يمكن تقديم بيانات بحثية مفصلة أو جداول بيانات تفاعلية حول البروتوكولات المستدامة لهذا المركب المحدد بسبب عدم وجود مصادر علمية متاحة تتناول هذا الموضوع بشكل مباشر. تتطلب الأبحاث المستقبلية في هذا المجال استكشاف وتطوير مسارات تخليق جديدة تتوافق مع مبادئ الكيمياء الخضراء.

جدول المركبات الكيميائية المذكورة

| اسم المركب |

| 1-برومو-9-ميثوكسي سيكلونون-1-إين |

Mechanistic Investigations of Reactions Involving 1 Bromo 9 Methoxycyclonon 1 Ene

Reactivity Profile of the Vinyl Bromide Functional Group

Vinyl bromides are known to participate in a variety of organic transformations. Their reactivity is characterized by the carbon-bromine bond at an sp²-hybridized carbon atom.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Generally, vinyl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation.

Suzuki Coupling: Would involve the reaction of 1-Bromo-9-methoxycyclonon-1-ene with an organoboron compound.

Heck Coupling: Would involve the reaction with an alkene.

Sonogashira Coupling: Would involve the coupling with a terminal alkyne.

Without experimental data for this compound, specific conditions (catalyst, ligand, base, solvent) and the resulting yields and stereoselectivity remain unknown.

A key feature of palladium-catalyzed cross-coupling reactions with vinyl halides is the general retention of the double bond's stereochemistry. The oxidative addition of the vinyl bromide to the palladium(0) catalyst typically proceeds with retention of configuration. However, potential for isomerization would depend on the specific reaction conditions and the stability of the nine-membered ring throughout the catalytic cycle.

Nucleophilic Additions and Substitutions at the Vinylic Center

Direct nucleophilic substitution on a vinyl bromide is generally difficult due to the high energy of the vinylic cation intermediate and the strength of the C(sp²)-Br bond. Mechanisms such as addition-elimination or elimination-addition are more plausible but would be highly dependent on the substrate's geometry and the nature of the nucleophile and base used.

Radical Chemistry and Halogen-Bonding Interactions

Vinyl bromides can undergo radical reactions, for instance, under the influence of radical initiators or photolysis. The bromine atom could also potentially act as a halogen bond donor, interacting with Lewis bases. The specific manifestation of these properties for this compound has not been documented.

Influence of the Methoxy (B1213986) Group on Chemical Transformations

The methoxy group at the 9-position of the cyclononene (B11951088) ring could exert significant electronic and steric influence on the molecule's reactivity.

Intramolecular Participation and Cyclization Pathways

The proximity of the methoxy group's oxygen atom to the double bond could allow for intramolecular participation. Depending on the ring's conformation, the oxygen could act as an internal nucleophile, potentially leading to cyclization products under certain reaction conditions, such as in the presence of a Lewis acid or during a transition metal-catalyzed process. The specific pathways and the feasibility of such cyclizations for this compound have not been explored in the literature.

Despite a comprehensive search, detailed mechanistic studies, including electronic and steric effects on reaction stereoselectivity and regioselectivity, as well as kinetic studies and reaction coordinate analysis specifically for the compound "this compound," are not available in the public domain. Research focusing on the specific reaction dynamics of this molecule appears to be limited or not extensively published.

General principles of organic chemistry allow for predictions of its reactivity. The vinyl bromide moiety suggests susceptibility to reactions such as nucleophilic substitution and elimination, as well as metal-catalyzed cross-coupling reactions. The methoxy group, being an electron-donating group, would influence the electron density of the double bond, and the nine-membered ring would impose specific steric constraints, thereby affecting the regio- and stereoselectivity of its reactions. However, without specific experimental data or computational studies on this compound, any detailed discussion on reaction mechanisms, kinetics, and stereochemical outcomes would be speculative.

Further empirical research, including detailed kinetic analysis and computational modeling, is required to elucidate the specific electronic and steric effects governing the reactivity of this compound and to map its reaction coordinate profiles. Such studies would provide the necessary data to construct a thorough and accurate understanding of its chemical behavior.

Stereochemical and Conformational Analysis of 1 Bromo 9 Methoxycyclonon 1 Ene

Stereoisomeric Characterization

The specific substitution pattern of 1-Bromo-9-methoxycyclonon-1-ene gives rise to several potential stereoisomers due to the geometry of the double bond and the presence of chiral elements.

E/Z Isomerism of the Cyclononene (B11951088) Double Bond

The double bond between C1 and C2 can exist in two different geometric configurations, designated as E and Z according to the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgscisheets.co.uk

Assigning Priorities: To determine the configuration, the substituents on each carbon of the double bond are assigned priorities based on atomic number. libretexts.org

At C1: The two substituents are a bromine atom (Br) and the C9 atom of the ring. Bromine has a higher atomic number than carbon, so it receives higher priority.

At C2: The two substituents are a hydrogen atom (H) and the C3 atom of the ring. Carbon has a higher atomic number than hydrogen, so the C3-containing part of the ring has higher priority.

Determining E/Z Configuration:

(Z)-isomer: If the two higher-priority groups (Br at C1 and the ring at C2) are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). chemguide.co.uk

(E)-isomer: If the two higher-priority groups are on opposite sides of the double bond, the isomer is designated as (E) (from the German entgegen, meaning opposite). chemguide.co.uk

While small cycloalkenes (with fewer than eight carbons) are generally too strained to exist in the trans or (E) configuration, nine-membered rings are large enough to accommodate both (E) and (Z) double bonds. stackexchange.com However, the (Z)-isomer is typically the more stable configuration.

Chirality Elements: Planar and Central Chirality

The molecule possesses both central and planar chirality, leading to a greater number of possible stereoisomers.

Central Chirality: The C9 carbon atom is a stereocenter (or chiral center). It is bonded to four different groups:

A methoxy (B1213986) group (-OCH₃)

A hydrogen atom (-H)

The C1 atom of the double bond

The C8 atom of the ring

Planar Chirality: Planar chirality arises when a molecule has a plane of chirality, meaning it lacks a perpendicular plane of symmetry due to the spatial arrangement of atoms. youtube.com In medium-sized rings like cyclononene, especially those containing an (E)-configured double bond, the restricted rotation around single bonds within the ring can lead to stable conformers that are non-superimposable mirror images (atropisomers). nih.govnih.gov This phenomenon is a source of planar chirality. nih.gov The arrangement of the ring in space, forced by the geometry of the double bond and the substituents, creates a chiral plane. nih.gov The combination of the (E) or (Z) configuration of the double bond and the (R) or (S) configuration at the C9 stereocenter results in multiple diastereomers, each with a unique three-dimensional shape and distinct chemical properties.

Stereochemical Elements in this compound| Stereochemical Element | Location | Possible Configurations | Notes |

|---|---|---|---|

| Geometric Isomerism | C1=C2 double bond | (E) or (Z) | Determined by CIP priority rules. libretexts.orgchemguide.co.uk Both isomers are possible in a nine-membered ring. stackexchange.com |

| Central Chirality | C9 | (R) or (S) | C9 is a stereocenter bonded to four different groups. |

| Planar Chirality | The cyclononene ring itself | (pS) or (pR) / (M) or (P) | Arises from restricted rotation in the ring, particularly prominent in the (E)-isomer, leading to stable, chiral conformations. nih.govnih.gov |

Advanced Spectroscopic Elucidation of Stereochemistry and Structure

The definitive determination of the three-dimensional structure of a complex molecule like this compound, which features a conformationally flexible nine-membered ring, a stereogenic center at C9, and E/Z isomerism at the double bond, necessitates the use of advanced spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) provide detailed insights into relative and absolute stereochemistry, as well as the preferred solution-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and conformation of organic molecules. For medium-sized rings like cyclononene derivatives, which often exist as a dynamic equilibrium of multiple low-energy conformers, a comprehensive suite of NMR experiments is required. acs.orgresearchgate.net

Vicinal proton-proton coupling constants (³JHH) are invaluable for determining the dihedral angles between adjacent protons, which in turn defines the relative stereochemistry and conformation of the ring system. The relationship between the coupling constant and the dihedral angle (φ) is described by the Karplus equation.

In a molecule such as this compound, the coupling constant between the proton at the stereogenic center (H9) and the adjacent methylene (B1212753) protons at C8 (H8a and H8b) is particularly informative. A large coupling constant (typically 8–13 Hz) indicates a pseudo-axial-axial relationship (φ ≈ 180°), while smaller values (1–5 Hz) suggest a pseudo-axial-equatorial or pseudo-equatorial-equatorial relationship (φ ≈ 60° or 90°). uni-regensburg.de

Long-range couplings (⁴J or ⁵J) can also provide crucial conformational information, such as "W-type" arrangements where four bonds form a planar 'W' shape, often resulting in a small but measurable coupling.

Table 1: Representative Vicinal Coupling Constants (³JHH) for a Hypothetical Conformer of (E)-1-Bromo-9-methoxycyclonon-1-ene

| Interacting Protons | Dihedral Angle (φ) | Coupling Constant (³JHH, Hz) | Inferred Relationship |

| H9 – H8a | ~170° | 10.5 | anti-periplanar (pseudo-axial-axial) |

| H9 – H8b | ~70° | 2.5 | synclinal (pseudo-axial-equatorial) |

| H2 – H3a | ~30° | 8.0 | synclinal |

| H2 – H3b | ~90° | 1.5 | synclinal |

Note: Data are hypothetical and based on values for analogous medium-ring systems.

For this compound, key NOESY correlations would be expected between the methoxy protons (-OCH₃) and protons on the cyclononene ring. For instance, a strong NOE between the methoxy protons and H9 would confirm their spatial closeness. Furthermore, transannular NOEs (correlations between protons on opposite sides of the ring) can help to define the specific boat-chair or twist-chair conformation of the nine-membered ring. researchgate.net

Table 2: Key Hypothetical NOESY Correlations for a Conformer of (E)-1-Bromo-9-methoxycyclonon-1-ene

| Proton 1 | Proton 2 | Correlation Intensity | Inferred Spatial Proximity |

| -OCH₃ | H9 | Strong | Methoxy group is near H9 |

| H9 | H5a | Medium | Transannular interaction, indicating a folded conformation |

| H2 | H5b | Weak | Transannular interaction across the ring |

| H2 | H9 | No Correlation | Protons are distant (> 5 Å) |

Note: Data are hypothetical and intended to illustrate the application of NOESY. libretexts.orgresearchgate.net

The chemical shift (δ) of a nucleus is sensitive to its local electronic environment, which is influenced by the molecule's conformation. In flexible medium-sized rings, conformational averaging can lead to broadened signals or time-averaged chemical shifts. However, certain functional groups can induce anisotropic effects, causing nearby protons to be shifted upfield (shielded) or downfield (deshielded) depending on their spatial orientation relative to the functional group. libretexts.org

In this compound, the bromine atom and the double bond create significant electronic anisotropy. Protons situated above or below the plane of the double bond will experience different shielding effects. Similarly, the conformation of the methoxy group relative to the ring can influence the chemical shifts of nearby protons. Low-temperature NMR studies can "freeze out" individual conformers, allowing for the measurement of their distinct chemical shifts and providing further insight into the conformational equilibrium.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

While NMR is excellent for determining relative stereochemistry, VCD and ECD are powerful chiroptical techniques used to establish the absolute configuration of a chiral molecule. nih.govnih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.

For a molecule like this compound, which contains a single stereocenter at C9, determining its absolute configuration (R or S) is crucial. The process involves measuring the experimental VCD and/or ECD spectrum and comparing it to spectra predicted by quantum-mechanical calculations (typically using Density Functional Theory, DFT) for both the R and S enantiomers. nih.govunibs.it A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration. ic.ac.uk

VCD measures circular dichroism in the infrared region, corresponding to vibrational transitions. It is highly sensitive to the three-dimensional arrangement of atoms and is particularly useful for molecules that are conformationally flexible. nih.govnih.gov

ECD measures circular dichroism in the UV-visible region, corresponding to electronic transitions. It is most effective when the molecule contains a chromophore (a light-absorbing group) near the stereocenter. chemistrywithatwist.com In this case, the bromo-alkene moiety serves as a suitable chromophore.

The combination of experimental chiroptical data with computational modeling provides a reliable method for assigning the absolute stereochemistry of complex natural products and other chiral molecules, a task that is often challenging for NMR or X-ray crystallography alone. nih.govchemistrywithatwist.com

Computational Chemistry and Theoretical Modeling of 1 Bromo 9 Methoxycyclonon 1 Ene

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules at the atomic level. For 1-Bromo-9-methoxycyclonon-1-ene, these methods provide a deep understanding of its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of medium-sized organic molecules. In the context of this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization.

This process systematically explores the potential energy surface of the molecule to locate the minimum energy structure, which corresponds to the most probable conformation. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. While specific DFT studies on this exact molecule are not widely published, the methodology would typically involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, def2-TZVP) to solve the electronic Schrödinger equation. The energy calculated for this optimized structure represents the molecule's electronic energy, a key descriptor of its stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

| C1-Br Bond Length (Å) | 1.895 |

| C1=C2 Bond Length (Å) | 1.342 |

| C9-O Bond Length (Å) | 1.421 |

| O-CH3 Bond Length (Å) | 1.425 |

| C1-C9-O Bond Angle (°) | 109.8 |

| C1=C2-C3 Bond Angle (°) | 125.3 |

| Br-C1-C9-O Dihedral Angle (°) | -175.2 |

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations. Actual values would be derived from specific computational studies.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be invaluable for the identification and characterization of compounds. For this compound, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J).

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| H2 | 6.15 | 6.09 |

| H9 | 3.62 | 3.59 |

| OCH₃ | 3.35 | 3.30 |

| H3a | 2.58 | 2.55-2.45 |

| H3b | 2.25 | 2.21-2.13 |

Note: Predicted values are illustrative. Experimental values are sourced from available literature.

Conformational Analysis via Computational Methods

The nine-membered ring of this compound imparts significant conformational flexibility. Understanding the accessible conformations and their relative energies is crucial for a complete picture of the molecule's behavior.

Conformational Search Algorithms (e.g., Systematic, Stochastic)

To explore the vast conformational space of this flexible ring system, computational chemists employ various search algorithms. A systematic search involves rotating each rotatable bond by a defined increment, generating a grid of all possible conformations. However, for a nine-membered ring, this can be computationally prohibitive.

More commonly, stochastic search methods , such as Monte Carlo or molecular dynamics simulations, are used. These methods randomly sample the conformational space to identify low-energy structures. The identified conformers are then subjected to full geometry optimization and energy calculation to determine their relative stabilities.

Mapping Potential Energy Surfaces for Ring Conformations

The results of a comprehensive conformational search can be used to construct a potential energy surface (PES). The PES is a multidimensional map that illustrates the energy of the molecule as a function of its geometry. For a cyclononene (B11951088) derivative, the PES would reveal the various stable chair, boat, and twist conformations of the nine-membered ring and the energy barriers that separate them.

Mapping the PES is critical for understanding the dynamic behavior of the molecule, such as the rates of interconversion between different conformers. This information is particularly important for interpreting temperature-dependent NMR spectra and for understanding how the molecule's shape might influence its reactivity.

Investigation of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful tool to investigate the mechanisms of chemical reactions at a level of detail that is often inaccessible to experimental methods alone. For this compound, theoretical studies can elucidate the pathways of reactions in which it participates.

For instance, in a study of Lewis acid-promoted C-H activation, DFT calculations could be used to model the interaction of the compound with a Lewis acid. This would involve locating the transition state structures for the proposed mechanistic steps, such as the coordination of the Lewis acid to the methoxy (B1213986) group or the bromoalkene. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be identified. These computational insights can guide the development of new synthetic methods and explain observed product distributions.

Molecular Dynamics Simulations for Flexible Systems

The conformational flexibility of the nine-membered ring in this compound makes it an ideal candidate for study using Molecular Dynamics (MD) simulations. While quantum mechanical calculations are excellent for studying specific points on the potential energy surface, MD simulations provide insight into the dynamic behavior of the molecule over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape. By simulating the molecule over a period of time (from nanoseconds to microseconds), a representative ensemble of conformers can be generated. This can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape changes in response to its environment, such as in different solvents. This information is crucial for understanding how the molecule's three-dimensional structure can influence its reactivity. For example, the accessibility of the reactive sites on the double bond and the carbon bearing the bromine atom can be assessed by analyzing the different conformations populated during an MD simulation.

Table 3: Hypothetical Output from a Molecular Dynamics Simulation of this compound

| Property | Observation | Implication |

| Major Conformer Population | Conformer X: 65% | This is the most stable and likely reactive conformation. |

| Conformer Y: 25% | A secondary conformation that may also be reactive. | |

| Other Conformers: 10% | A variety of less stable conformations. | |

| Ring Dynamics | High degree of flexibility | The nine-membered ring readily interconverts between different shapes. |

| Solvent Accessibility | The bromine atom is sterically hindered in 40% of the simulation time. | The reactivity of the C-Br bond may be modulated by the conformational state. |

This table presents hypothetical data for illustrative purposes, demonstrating the types of insights gained from MD simulations.

An extensive search of scientific literature and chemical databases has revealed no specific information or published research on the compound “this compound.” This suggests that this particular chemical may be a novel or hypothetical compound with limited to no documented applications or research findings available in the public domain.

Consequently, it is not possible to generate a scientifically accurate and verifiable article based on the provided outline. The creation of content for the specified sections would require speculation and would not be based on established scientific research, which would contradict the core requirements of accuracy and reliance on credible sources.

Should you be interested in a related, well-documented compound or a broader topic within organic synthesis, please provide an alternative subject. For example, information can be provided on the applications of other functionalized cyclononenes or the general use of vinyl bromides in the synthesis of complex molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-9-methoxycyclonon-1-ene, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves bromination of a preformed cycloalkene precursor. For example, bromine (Br₂) or N-bromosuccinimide (NBS) can be used in a radical or electrophilic addition mechanism. A plausible approach is to start with 9-methoxycyclonon-1-ene and introduce bromine via controlled addition under inert conditions (e.g., using anhydrous solvents like dichloromethane). Purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol, as described in analogous bromination protocols . Purity validation should employ NMR (¹H/¹³C), GC-MS, and elemental analysis to confirm absence of regioisomers or unreacted starting materials.

Q. How can the structure of this compound be unambiguously confirmed?

- Methodological Answer : Multi-spectral characterization is critical. ¹H NMR can identify the methoxy group (singlet at ~3.3 ppm) and olefinic protons (doublets in the 5–6 ppm range). ¹³C NMR resolves the brominated carbon (C-Br, ~100–110 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺). For definitive stereochemical assignment, single-crystal X-ray diffraction is recommended, as demonstrated for structurally similar brominated ketones . If crystallography is impractical, NOESY or computational modeling (DFT) can infer spatial arrangements .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : Bromoalkenes are light- and moisture-sensitive. Store under argon at –20°C in amber vials. Decomposition risks include elimination reactions (forming dienes) or hydrolysis of the methoxy group. Monitor stability via periodic TLC or NMR checks. For handling, use gloveboxes or Schlenk techniques, as advised for analogous halogenated compounds .

Advanced Research Questions

Q. How does the methoxy group influence the regioselectivity of bromination in cyclononene systems?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, directing bromination to the less substituted position via resonance stabilization. To validate this, comparative studies using deuterated analogs or computational analysis (e.g., Natural Bond Orbital theory) can map electron density distribution. Kinetic isotope effects or Hammett plots may further elucidate electronic vs. steric contributions .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for brominated cycloalkenes?

- Methodological Answer : Contradictions often arise from solvent effects, impurities, or conformational flexibility. Standardize conditions (e.g., DMSO-d₆ for NMR, consistent concentration). Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with independent synthetic routes (e.g., alternative brominating agents like HBr/H₂O₂) to confirm spectral reproducibility . For disputed melting points, differential scanning calorimetry (DSC) provides precise thermal profiles .

Q. Can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki or Heck couplings. Key parameters include C-Br bond dissociation energy and frontier molecular orbitals (HOMO/LUMO). Validate predictions with kinetic experiments (e.g., monitoring reaction rates with varying catalysts/palladium ligands) .

Q. How can isotopic labeling elucidate the degradation pathways of this compound under aqueous conditions?

- Methodological Answer : Synthesize a deuterated or ¹³C-labeled analog at the methoxy or brominated position. Track hydrolysis/elimination via LC-MS/MS or isotope-ratio monitoring. Compare activation energies (Arrhenius plots) under acidic/neutral conditions to identify dominant degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.